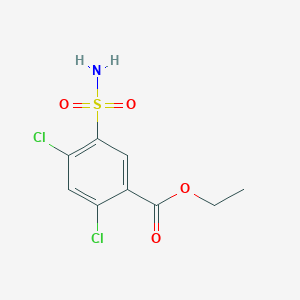

Ethyl 2,4-dichloro-5-sulfamoylbenzoate

Description

Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid (Intermediate)

The formation of 2,4-dichloro-5-sulfamoylbenzoic acid, also known as Lasamide, is a critical stage that involves the introduction of a sulfamoyl group onto a dichlorinated benzoic acid core. patsnap.com This process is typically achieved through chlorosulfonation followed by aminosulfonylation.

The initial step in synthesizing the carboxylic acid intermediate is the chlorosulfonation of 2,4-dichlorobenzoic acid. patsnap.com This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring.

The process involves reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid. patsnap.comgoogle.com To facilitate the reaction, a catalyst is often employed. Various catalysts can be used, including sodium sulfate, sulfuric acid, iron (III) chloride, or zinc dichloride. patsnap.comgoogle.com The reaction may be carried out in a solvent, such as N-methylpyrrolidone (NMP), which is noted to be more stable and have a higher boiling point than other solvents like dimethyl sulfoxide (B87167) (DMSO). google.com

The reaction conditions are carefully controlled to optimize the yield of the desired product, 2,4-dichloro-5-chlorosulfonylbenzoic acid. This intermediate is then isolated from the reaction mixture, often by centrifugation after cooling. patsnap.com

Table 1: Exemplary Chlorosulfonation Reaction Parameters

| Reactants | Catalyst | Solvent | Temperature | Duration |

|---|---|---|---|---|

| 2,4-Dichlorobenzoic Acid, Chlorosulfonic Acid | Sodium Sulfate | N-Methylpyrrolidone | 145°C | 5 hours |

This table presents illustrative data compiled from various synthetic protocols. patsnap.comgoogle.com

Following its isolation, the 2,4-dichloro-5-chlorosulfonylbenzoic acid intermediate undergoes aminosulfonylation. This step converts the reactive chlorosulfonyl group into a stable sulfamoyl group.

The typical procedure involves treating the intermediate with aqueous ammonia. patsnap.comgoogle.com The reaction is highly exothermic and requires careful temperature control, often conducted at temperatures around 0-5°C using an ice bath to prevent side reactions. patsnap.comgoogle.com The reaction mixture is then acidified, which causes the crude 2,4-dichloro-5-sulfamoylbenzoic acid to precipitate out of the solution. google.com

The final stage in the preparation of the precursor is the purification of the crude 2,4-dichloro-5-sulfamoylbenzoic acid. This is essential to ensure the purity of the starting material for the subsequent esterification step.

Common purification techniques include washing the crude product with water to remove any remaining acids and inorganic salts. google.com Following the initial wash, recrystallization is performed. Ethanol (B145695) or a mixture of ethanol and water is frequently used as the solvent for recrystallization. google.com In some procedures, activated carbon is added during this step to decolorize the solution, resulting in a high-purity, white crystalline product. google.com The final product's purity can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC). chemicalbook.com

Esterification Strategies for Ethyl 2,4-dichloro-5-sulfamoylbenzoate

The final step in the synthesis is the conversion of 2,4-dichloro-5-sulfamoylbenzoic acid to its ethyl ester. This is typically achieved through esterification, a reaction that forms an ester from a carboxylic acid and an alcohol.

Direct esterification, commonly known as Fischer esterification, is a well-established method for synthesizing esters. masterorganicchemistry.com This approach involves reacting the carboxylic acid (2,4-dichloro-5-sulfamoylbenzoic acid) directly with an excess of the alcohol (ethanol) in the presence of an acid catalyst. masterorganicchemistry.comwvu.edu

The reaction is an equilibrium process. To drive the reaction towards the formation of the ethyl ester, ethanol is typically used in large excess, often serving as the solvent for the reaction. operachem.com The mixture is heated to reflux to increase the reaction rate. operachem.com The water produced during the reaction can be removed to further shift the equilibrium towards the product side. ntnu.edu.tw

The Fischer esterification is inherently slow and requires a catalyst to proceed at a reasonable rate. ntnu.edu.tw Strong acids are the most common catalysts for this transformation.

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used catalyst for esterification. operachem.com

p-Toluenesulfonic Acid (p-TsOH): An organic-soluble acid catalyst that is often easier to handle than sulfuric acid. operachem.com

Boron Trifluoride (BF₃): Used in the form of its etherate complex (BF₃·OEt₂), it serves as an effective Lewis acid catalyst for this reaction. chemicalbook.comoperachem.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₉H₉Cl₂NO₄S |

| 2,4-Dichloro-5-sulfamoylbenzoic Acid | Lasamide | C₇H₅Cl₂NO₄S |

| 2,4-Dichlorobenzoic Acid | - | C₇H₄Cl₂O₂ |

| Chlorosulfonic Acid | - | HSO₃Cl |

| 2,4-Dichloro-5-chlorosulfonylbenzoic Acid | - | C₇H₃Cl₃O₄S |

| N-Methylpyrrolidone | NMP | C₅H₉NO |

| Dimethyl Sulfoxide | DMSO | C₂H₆OS |

| Sodium Sulfate | - | Na₂SO₄ |

| Iron (III) Chloride | Ferric Chloride | FeCl₃ |

| Zinc Dichloride | - | ZnCl₂ |

| Ethanol | - | C₂H₅OH |

| Sulfuric Acid | - | H₂SO₄ |

| p-Toluenesulfonic Acid | p-TsOH | C₇H₈O₃S |

| Boron Trifluoride | - | BF₃ |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXBNLARBXRUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356670 | |

| Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-25-3 | |

| Record name | Ethyl 5-(aminosulfonyl)-2,4-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Esterification Strategies for Ethyl 2,4-dichloro-5-sulfamoylbenzoate

Optimization of Esterification Reaction Parameters

The esterification of carboxylic acids is a well-established reaction, yet its efficiency can be significantly enhanced by fine-tuning several key parameters. Studies on similar esterification reactions, such as the synthesis of fatty acid ethyl esters, provide valuable insights into the variables that can be manipulated for optimal yield and purity of this compound. The primary variables influencing the esterification process include temperature, catalyst concentration, and the molar ratio of alcohol to the carboxylic acid. researchgate.netresearchgate.net

In a typical laboratory or industrial setting, the synthesis would involve reacting 2,4-dichloro-5-sulfamoylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst. The optimization of this process is critical for maximizing the yield and minimizing reaction times. Key parameters that are typically optimized include the choice of catalyst, reaction temperature, and the ratio of reactants. For instance, increasing the temperature generally accelerates the reaction rate. researchgate.net Similarly, adjusting the ethanol to carboxylic acid ratio can shift the equilibrium towards the product side, thereby increasing the conversion. researchgate.net The concentration of the catalyst also plays a crucial role; a higher concentration can lead to faster reaction rates, but may also increase the likelihood of side reactions. researchgate.net

Table 1: Key Parameters for Esterification Optimization

| Parameter | Influence on Reaction | General Trend for Optimization |

|---|---|---|

| Temperature | Affects reaction rate and equilibrium. | Increasing temperature generally increases the reaction rate. researchgate.net |

| Catalyst Concentration | Influences the speed of the reaction. | Higher concentration can lead to faster rates but may cause side reactions. researchgate.net |

| Reactant Molar Ratio | Shifts the reaction equilibrium. | An excess of ethanol can drive the reaction towards product formation. researchgate.net |

| Reaction Time | Determines the extent of conversion. | Optimized to achieve maximum yield without product degradation. researchgate.net |

This table is generated based on general principles of esterification optimization and findings from related studies. researchgate.netresearchgate.net

Advanced Synthetic Routes and Functionalization

Beyond direct esterification, more sophisticated methods can be employed to synthesize and further modify this compound, enabling the creation of a diverse range of derivatives.

Regioselective Substitution Methodologies

Regioselective substitution allows for the precise modification of the this compound molecule at specific positions. This is crucial for developing derivatives with targeted biological activities. While specific studies on the regioselective substitution of this compound are not extensively detailed in the provided results, the principles of regioselectivity in aromatic compounds are well-established. The existing chloro and sulfamoyl groups on the benzene (B151609) ring direct incoming substituents to specific positions, a fundamental concept in organic synthesis. For example, base-promoted methods have been shown to be highly efficient for the regioselective synthesis of other complex heterocyclic compounds, highlighting the potential for similar strategies in modifying halogenated sulfamoylbenzoates. rsc.org

Derivatization from Related Halogenated Sulfamoylbenzoates

The synthesis of new derivatives often starts from a common precursor. In this context, 2,4-dichloro-5-sulfamoylbenzoic acid serves as a key intermediate for producing a variety of derivatives, not just the ethyl ester. nih.govnih.gov For instance, a range of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and studied for their potential as human carbonic anhydrase inhibitors. nih.govacs.org This demonstrates that the core structure can be readily functionalized to explore different chemical spaces and biological activities. nih.gov The synthesis of these derivatives often involves standard organic reactions to modify the carboxylic acid group or other parts of the molecule. nih.gov

Multi-Step Synthesis Design and Execution

Table 2: Example of a Multi-Step Synthesis Pathway

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Sulfonation | 2,4-dichlorobenzoic acid, Chlorosulfonic acid | 2,4-dichloro-5-carboxybenzenesulfonyl chloride patsnap.com |

| 2 | Ammonolysis | 2,4-dichloro-5-carboxybenzenesulfonyl chloride, Ammonia | 2,4-dichloro-5-sulfamoylbenzoic acid patsnap.comgoogle.com |

| 3 | Esterification | 2,4-dichloro-5-sulfamoylbenzoic acid, Ethanol | This compound nih.gov |

This table outlines a common synthetic sequence for producing this compound. patsnap.comgoogle.comnih.gov

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 2,4-dichloro-5-sulfamoylbenzoate is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl moiety typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct singlets, as they lack adjacent protons for coupling.

The ¹³C NMR spectrum, usually recorded with broadband proton decoupling, would display a single peak for each unique carbon atom. libretexts.org The spectrum is anticipated to show nine distinct signals: two for the ethyl group, six for the aromatic ring carbons (four substituted and two with attached protons), and one for the carbonyl carbon of the ester. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and chlorine causing a downfield shift (higher ppm value). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures. pdx.eduwisc.edu

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~14 |

| Ethyl -CH₂- | ~4.4 | Quartet (q) | ~62 |

| Aromatic C-H (H-3) | ~8.0 | Singlet (s) | ~128 |

| Aromatic C-H (H-6) | ~8.5 | Singlet (s) | ~133 |

| Carbonyl C=O | - | - | ~164 |

| Aromatic C-1 | - | - | ~135 |

| Aromatic C-2 | - | - | ~138 |

| Aromatic C-4 | - | - | ~139 |

| Aromatic C-5 | - | - | ~140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the triplet at ~1.4 ppm and the quartet at ~4.4 ppm would definitively confirm they belong to the same ethyl group. The absence of other cross-peaks for the aromatic signals would support their assignment as isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. beilstein-journals.org It would show a correlation between the ¹H signal at ~1.4 ppm and the ¹³C signal at ~14 ppm (the methyl group), the ¹H signal at ~4.4 ppm and the ¹³C signal at ~62 ppm (the methylene group), and the two aromatic ¹H singlets with their corresponding aromatic ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This can be used to confirm the relative positions of substituents on the aromatic ring. For instance, a NOESY correlation might be observed between the methylene protons of the ethyl group and the adjacent aromatic proton at C-6, providing evidence for the ester's orientation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. nih.gov

Vibrational Analysis of Key Functional Groups

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: The primary sulfonamide (-SO₂NH₂) group will show two distinct bands in the region of 3350-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations usually result in several peaks in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds will produce strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Interpretation of Carbonyl and Sulfonamide Stretches

Two of the most diagnostic peaks in the IR spectrum are those from the carbonyl and sulfonamide groups.

Carbonyl (C=O) Stretch: The ethyl ester group features a strong and sharp absorption band characteristic of a C=O stretch. For an aromatic ester, this peak is typically found in the range of 1730-1715 cm⁻¹.

Sulfonamide (S=O) Stretches: The sulfonyl group (-SO₂-) gives rise to two very strong and characteristic absorption bands: one for the asymmetric S=O stretch, typically near 1350-1300 cm⁻¹, and another for the symmetric S=O stretch, usually found around 1160-1150 cm⁻¹. These intense peaks are a clear indicator of the sulfonamide functional group.

Table 2: Key IR Absorption Frequencies for this compound Based on typical IR absorption ranges for functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (-CH₂CH₃) | C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonamide (-SO₂-) | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonamide (-SO₂-) | S=O Symmetric Stretch | 1160 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. libretexts.org

For this compound, the monoisotopic mass is 296.9629 Da. uni.lu The mass spectrum would show a molecular ion (M⁺) peak cluster that reflects the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at m/z corresponding to M, M+2, and M+4 with a characteristic intensity ratio.

Key fragmentation pathways would likely include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a significant fragment ion at M-45.

Loss of ethylene (B1197577): A McLafferty rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), giving a fragment at M-28. This would result in the detection of the parent carboxylic acid ion. miamioh.edu

Loss of the entire ester group: Fragmentation can also occur with the loss of the •CO₂Et group, leading to a fragment corresponding to the dichlorinated sulfamoyl benzene ring.

Analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence and connectivity of the ethyl ester, the dichlorinated benzene ring, and the sulfamoyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is determined by its primary chromophore: the dichlorinated benzene ring substituted with both an ester and a sulfamoyl group. While a specific spectrum for the ethyl ester is not detailed in the search results, the characteristics can be inferred from its parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, and other benzoate (B1203000) derivatives. nih.govrsc.org

Benzoic acid in an aqueous solution typically displays two absorption bands: a strong B-band around 225-230 nm and a weaker, broader C-band around 269-274 nm. rsc.org The exact position and intensity of these peaks are influenced by the solvent and the substituents on the benzene ring. The presence of the two chlorine atoms, the sulfamoyl group, and the ethyl ester group on the benzene ring will cause shifts in these absorption maxima (λmax). UV-Vis spectrophotometry is a robust method for the quantitative analysis of benzoates, where the concentration of a sample can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards. wisdomlib.org

UV-Vis spectroscopy is a powerful tool for studying non-covalent supramolecular interactions, such as the formation of host-guest complexes. researchgate.net Research on methyl benzoate derivatives demonstrates how their encapsulation within macrocyclic host molecules, like p-sulfocalix lgcstandards.comarenes (SCA lgcstandards.com), can be monitored using this technique. researchgate.netnih.gov

When a benzoate derivative is encapsulated by a host molecule, its microenvironment changes, leading to significant modifications in its electronic absorption spectrum. researchgate.net These changes, such as shifts in the absorption maxima or changes in molar absorptivity, provide direct evidence of complex formation. By systematically titrating the guest molecule with the host and monitoring the spectral changes, one can determine key thermodynamic parameters of the interaction. The Benesi-Hildebrand method, among other models, can be applied to the UV-Vis data to calculate the stoichiometry (e.g., 1:1 or 1:2 guest-to-host ratio) and the association constant (Kₐ) of the inclusion complex, which indicates its stability. researchgate.netnih.gov

Compound Index

Chemical Reactivity and Derivatization Studies

Reactions of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a key functional group that can undergo various modifications at both the sulfur and nitrogen atoms.

The primary sulfonamide group is a cornerstone for creating new chemical entities. It can act as a nucleophile through the nitrogen atom, allowing for reactions with various electrophiles. Additionally, the sulfamoyl group influences the electronic properties of the benzene (B151609) ring, directing further substitutions.

Recent research has explored the synthesis of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid. unibs.itnih.gov In this work, the precursor, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), undergoes oxime esterification. unibs.itnih.gov This process involves the reaction of the carboxylic acid with N-Boc-hydroxylamine, followed by deprotection, to create a reactive intermediate. unibs.it This intermediate is then further reacted with aldehydes or ketones to form Schiff bases. unibs.it

The primary sulfonamide group is a well-established pharmacophore in drug discovery, known for its ability to interact with biological targets. nih.govnih.gov The synthesis of N-aryl/alkyl sulfamoylbenzoic acid derivatives has been achieved through the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with various anilines or amines. researchgate.net This reaction typically involves the chlorosulfonation of a precursor like 2,4-dichlorobenzoic acid to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, which then reacts with the desired amine. researchgate.net

A variety of sulfonamide derivatives have been synthesized and studied for their potential biological activities. nih.gov For example, new sulfonamide derivatives incorporating coumarin (B35378) moieties have been synthesized. nih.gov These syntheses often start with a sulfanilamide (B372717) derivative which is reacted with chloroacetyl chloride to form a 2-chloroacetamide (B119443) derivative. nih.gov This intermediate then reacts with a coumarin derivative to yield the final product. nih.gov

| Starting Material | Reagents | Product |

| 2,4-Dichlorobenzoic acid | 1. Chlorosulfonic acid 2. Aniline/Amine | 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid researchgate.net |

| Sulfanilamide | 1. Chloroacetyl chloride 2. Coumarin derivative | Oxo-2H-chromen-sulfamoylphenylacetamide nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid | 1. N-Boc-hydroxylamine, SOCl₂ 2. TFA/DCM 3. Aldehyde/Ketone, NaOAc | Oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid containing Schiff bases unibs.it |

Table 1: Examples of Sulfonamide Derivative Synthesis.

Reactions of the Ester Functional Group

The ethyl ester group of Ethyl 2,4-dichloro-5-sulfamoylbenzoate provides another handle for chemical modification.

The hydrolysis of the ester group to the corresponding carboxylic acid, 2,4-dichloro-5-sulfamoylbenzoic acid, is a fundamental transformation. This reaction is often a necessary step in the synthesis of certain derivatives, such as the diuretic furosemide (B1674285). google.com The synthesis of furosemide can involve the condensation of furfurylamine (B118560) with derivatives of 5-sulfamoyl-benzoic acid, such as esters, which then require a final hydrolysis step. google.com

While specific studies on the transesterification of this compound are not extensively detailed in the provided search results, this reaction is a standard method for converting one ester to another. It would involve reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This process could be utilized to introduce different alkyl or aryl groups into the ester moiety, potentially modulating the compound's physicochemical properties.

Reactivity of Aromatic Halogens (Chlorine)

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, their presence significantly influences the reactivity of the other functional groups. In specific synthetic routes, such as the synthesis of furosemide, one of the chlorine atoms can be displaced by a nucleophile like furfurylamine. chegg.comchegg.com This reaction is a nucleophilic aromatic substitution and is a key step in the synthesis of this important diuretic. chegg.comchegg.com The reaction proceeds through the formation of a Meisenheimer complex. chegg.comchegg.com

Structure-Activity Relationship (SAR) Exploration through Chemical Modification

The systematic modification of this compound and its parent acid, 2,4-dichloro-5-sulfamoylbenzoic acid, has been a key strategy in medicinal chemistry to understand and optimize the biological activity of resulting compounds.

The substitution pattern on the aromatic ring is a critical determinant of biological activity. In structure-activity relationship (SAR) studies of analogous compounds, modifications to the halogen substituents on the benzene ring have been shown to significantly impact potency and efficacy. For example, in a series of related benzenesulfonamide (B165840) analogs, replacing the chlorine atoms with other halogens like bromine has been explored. nih.gov

The synthesis of these analogs typically involves starting with differently substituted precursors or employing metal-catalyzed cross-coupling reactions to introduce new groups onto the aromatic ring. nih.govresearchgate.net

Table 2: Impact of Aromatic Ring Modifications on Biological Activity in Analogous Scaffolds

| Modification | Position | Observed Effect on Activity | Potential Rationale |

| Cl → Br | C-4 | Increased Affinity | Enhanced van der Waals interactions and potential for halogen bonding. nih.gov |

| Cl → F | C-4 | Variable | Altered electronics and size affecting binding interactions. nih.gov |

| H → Me (electron-donating) | C-2, C-4 | Diminished Activity | Loss of favorable interactions from electron-withdrawing groups. nih.gov |

The ester and sulfonamide moieties of this compound are also key points for chemical modification to probe SAR. The parent compound is an ester, which can be readily hydrolyzed to the corresponding carboxylic acid, 2,4-dichloro-5-sulfamoylbenzoic acid. nih.govgoogle.comgoogle.comnih.gov This carboxylic acid can then be coupled with various amines to form a library of amide derivatives.

The systematic synthesis of a series of derivatives with varied ester/amide and sulfonamide functionalities allows researchers to map the structural requirements for optimal interaction with a biological target. This approach is fundamental in the process of lead optimization in drug discovery. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations

Quantum chemical methods are employed to elucidate the electronic properties and conformational flexibility of molecules. While direct, in-depth quantum chemical studies on Ethyl 2,4-dichloro-5-sulfamoylbenzoate are not extensively published, research on closely related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (Furosemide), provides valuable analogous data. researchgate.netresearchgate.net These studies utilize methods like Density Functional Theory (DFT) to explore the molecule's fundamental characteristics. researchgate.netresearchgate.net

The electronic structure of a molecule dictates its reactivity. Key descriptors include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of electronic charge.

Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical indicator of molecular reactivity and stability. In related sulfonamide derivatives, analysis of these frontier orbitals helps in understanding the intramolecular charge transfer (ICT) processes that can occur within the molecule. researchgate.net

Charge Distribution: Methods like Mulliken population analysis are used to calculate the charges on individual atoms. researchgate.net In analogous structures, the sulfonamide group, the chlorine atoms, and the carbonyl group are regions of significant electronegativity, influencing how the molecule interacts with its environment. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions.

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and the energy barriers between them. For a molecule like this compound, rotation around single bonds, particularly those connecting the ethyl ester and sulfamoyl groups to the benzene (B151609) ring, defines its conformational landscape.

Theoretical calculations on similar molecules help map out the potential energy surface, identifying low-energy, stable conformers. researchgate.net This understanding is vital for molecular docking studies, as the biological activity of a ligand is often dependent on its ability to adopt a specific, low-energy conformation that fits into a receptor's binding site.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. Studies on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have provided significant insights into their potential as inhibitors of various enzymes. nih.govmdpi.comresearchgate.net

Derivatives of the core 2,4-dichloro-5-sulfamoylbenzoic acid structure have been docked into the active sites of several well-characterized enzymes, serving as academic model systems to understand binding mechanisms.

Human Carbonic Anhydrases (hCAs): Oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have been studied as inhibitors of hCA isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govunibs.it Docking simulations predict that the primary sulfonamide group coordinates with the catalytic zinc ion in the active site. The dichlorophenyl ring typically orients into a hydrophobic region of the enzyme, forming favorable interactions. nih.gov

Dihydrofolate Reductase (DHFR): A derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was docked into the active site of DHFR. mdpi.com The simulation showed the molecule fitting within the binding pocket, suggesting its potential as a DHFR inhibitor. mdpi.com

α-Glucosidase and α-Amylase: Various N-aryl/alkylsulfamoylbenzoic acid derivatives were evaluated computationally against these enzymes, which are targets for managing postprandial hyperglycemia. researchgate.netbenthamscience.com The docking studies aimed to elucidate the binding interactions responsible for the observed inhibitory activity. researchgate.netbenthamscience.com

Docking programs calculate a score that estimates the binding affinity between the ligand and the target. These scores, often expressed in terms of energy (e.g., kcal/mol), help in ranking potential inhibitors.

| Derivative of this compound | Target Enzyme | Predicted Binding Affinity |

| Oxime ester derivative (compound 11) | hCA IX | GOLDSCORE Fitness = 64.73 nih.gov |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | DHFR | ΔG = -9.0 kcal/mol mdpi.com |

This table presents computationally estimated binding affinities for derivatives of the title compound against specific enzyme targets as reported in the literature.

The stability of a ligand-target complex is determined by a network of intermolecular interactions.

Hydrogen Bonding: This is a critical interaction for sulfonamide-based inhibitors. In the docking of a derivative with hCA IX, the sulfonamide group forms hydrogen bonds with residues like GLU-106, THR-200, and THR-201. nih.gov Similarly, in the DHFR complex, three intermolecular hydrogen bonds were identified with residues Asp 21, Ser 59, and Tyr 22. mdpi.com

π-π Stacking: The aromatic dichlorophenyl ring is often involved in π-π stacking interactions with aromatic residues in the binding site. For example, a T-shaped stacking interaction with a histidine residue (HIS-94) was predicted in the hCA IX active site. nih.gov

Hydrophobic Interactions: The chlorine atoms on the phenyl ring contribute to hydrophobic interactions. In the hCA IX binding pocket, these atoms were shown to occupy a hydrophobic region defined by residues such as LEU-199, VAL-142, and VAL-121. nih.gov

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| hCA IX | Zn²⁺ | Coordination | nih.gov |

| GLU-106, THR-200, THR-201 | Hydrogen Bonding | nih.gov | |

| HIS-94 | T-shaped π-π Stacking | nih.gov | |

| LEU-199, VAL-142, VAL-121 | Hydrophobic | nih.gov | |

| DHFR | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonding | mdpi.com |

This table summarizes the key intermolecular interactions identified through molecular docking studies of derivatives of the title compound with their respective enzyme targets.

In Silico Prediction of Chemical Properties

The in silico prediction of chemical properties for "this compound" provides valuable insights into its molecular characteristics and potential behavior. These computational methods utilize the compound's two-dimensional structure to calculate a variety of metrics and descriptors that are crucial in fields such as medicinal chemistry and material science.

Synthetic accessibility scores are computational estimations of how easily a compound can be synthesized. These metrics are based on the analysis of its structural complexity, including factors like the number of stereocenters, the presence of non-standard ring systems, and the complexity of bond connections. A lower score generally indicates a simpler synthesis. For "this compound," the synthetic accessibility is influenced by its substituted benzene ring and the presence of multiple functional groups.

| Metric | Predicted Value | Interpretation |

| Synthetic Accessibility | 3.25 | This value suggests a moderate level of difficulty in synthesis, reflecting the multi-substituted aromatic system and the sulfamoyl functional group. |

Data sourced from computational models.

Topological and electronic descriptors are numerical values that quantify different aspects of a molecule's structure and electronic distribution. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties.

Topological Descriptors: These are calculated from the 2D representation of the molecule and describe its size, shape, and the degree of branching.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of electrons and the molecule's ability to engage in polar interactions. The Topological Polar Surface Area (TPSA), for instance, is a key descriptor in predicting drug transport properties.

| Descriptor | Predicted Value |

| Molecular Weight | 298.14 g/mol |

| Topological Polar Surface Area (TPSA) | 89.75 Ų |

| Number of Atoms | 27 |

| Number of Rotatable Bonds | 4 |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 1 |

| LogP (Octanol-Water Partition Coefficient) | 2.45 |

Data sourced from computational models.

These in silico predictions offer a foundational understanding of the physicochemical profile of "this compound," guiding further experimental research and application development.

Environmental Fate and Degradation Mechanisms in Chemical Systems

Abiotic Degradation Pathways

The transformation of Ethyl 2,4-dichloro-5-sulfamoylbenzoate in the environment, in the absence of biological activity, is primarily governed by hydrolytic, photochemical, and oxidative processes. These pathways are crucial in determining the compound's persistence and the nature of its transformation products.

Hydrolytic Transformations in Aqueous Media

Hydrolysis is a key abiotic degradation pathway for this compound in aqueous environments. This process involves the cleavage of the ester linkage, yielding the corresponding carboxylic acid, 2,4-dichloro-5-sulfamoylbenzoic acid, and ethanol (B145695).

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, research on analogous compounds, such as furosemide (B1674285) esters, provides valuable insights. Studies have shown that furosemide esters are highly unstable in aqueous solutions across a range of pH values from 2 to 9.5, with degradation half-lives reported to be between 0.5 and 1.5 hours under laboratory light conditions. capes.gov.br The hydrolysis of the parent compound, furosemide, has also been noted to be slower than its photodegradation in acidic solutions. capes.gov.br

For a structurally related compound, ethyl 2-(aminosulfonyl)benzoate, the hydrolysis to form saccharin (B28170) has been shown to follow pseudo-first-order kinetics. capes.gov.br This suggests that the hydrolysis of this compound is likely to also follow a predictable kinetic model, though the specific rate constants would need to be determined experimentally.

Table 1: Hydrolytic Stability of Related Compounds

| Compound | pH Range | Half-life | Conditions |

|---|

Note: Data presented is for structurally similar compounds and is intended to be indicative of potential behavior.

The rate of hydrolysis of esters like this compound is significantly influenced by the pH of the aqueous medium. Generally, ester hydrolysis can be catalyzed by both acids and bases.

In the case of ethyl 2-(aminosulfonyl)benzoate, the observed rate constant for its cyclization, which is initiated by hydrolysis, increases with both temperature and pH. capes.gov.br This indicates that under more alkaline conditions, the hydrolysis of the ester group is accelerated. Conversely, studies on furosemide, the parent compound, have indicated that its acid-catalyzed hydrolysis in the dark occurs, albeit at a slower rate than previously reported. capes.gov.br This suggests that both acidic and alkaline conditions can promote the hydrolytic degradation of this compound, with the rate likely being higher in alkaline environments.

Photochemical Degradation Processes

Photochemical degradation, or photolysis, is another critical abiotic pathway for the transformation of this compound. This process involves the absorption of light energy, leading to the breakdown of the molecule.

Furosemide, a closely related compound, is known to be highly unstable in the presence of light. nih.gov Complete degradation of furosemide has been observed within 48 hours of exposure to natural light. researchgate.netscielo.br It is reasonable to infer that this compound, sharing a similar chromophore, would also be susceptible to photolysis. The principal photolabile species of furosemide has been identified as its unionized acid form. capes.gov.br Furosemide esters have been found to be highly unstable when exposed to artificial laboratory light or diffuse daylight. capes.gov.br

The photodegradation of furosemide in aqueous solutions can lead to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol through a photo-hydrolysis reaction. nih.govmdpi.com It is plausible that this compound undergoes a similar cleavage upon irradiation, yielding 2,4-dichloro-5-sulfamoylbenzoic acid.

Table 2: Photodegradation Data for a Related Compound

| Compound | Light Source | Time to Complete Degradation |

|---|

Note: Data presented is for a structurally similar compound and is intended to be indicative of potential behavior.

Oxidative Chemical Transformations

Oxidative chemical transformations can also contribute to the degradation of this compound in the environment. These reactions involve the loss of electrons from the molecule, often mediated by reactive oxygen species.

While specific studies on the oxidative transformation of this compound are scarce, research on the oxidation of benzoic acid and related compounds can provide some understanding. The oxidation of toluene (B28343) to benzoic acid is an industrial process catalyzed by cobalt or manganese naphthenates. quora.com Furthermore, benzoic acid itself can be oxidized to CO2 by electrochemically generated Ce(IV). nih.gov

The oxidation of furosemide by cytochrome P450 has been demonstrated, leading to the formation of a pyridinium (B92312) salt. nih.gov This indicates that the core structure is susceptible to oxidative attack. For this compound, oxidation could potentially target the aromatic ring or the ethyl group, leading to a variety of transformation products.

Biotic Transformation Mechanisms

The degradation of this compound can also be mediated by microorganisms in a process known as biotic transformation or biodegradation.

Information on the biodegradation of this compound is not directly available. However, studies on the parent compound, furosemide, indicate that it is not readily biodegradable, with a reported biological degradation of 0% in 28 days in a closed bottle test. janusinfo.se In various river sediments under aerobic conditions, furosemide exhibited a biodegradation half-life of 14-20 days, with a slower degradation rate under anaerobic conditions. nih.gov

The biotransformation of furosemide by certain fungi has been shown to produce metabolites that may exhibit higher toxicity than the parent compound. researchgate.net This underscores the importance of understanding the full degradation pathway. The degradation of 2,4-dichlorobenzoic acid, a structurally related component, has been studied in various bacterial strains, often involving hydroxylation and ring cleavage. researchgate.net It is conceivable that microorganisms could utilize similar enzymatic pathways to transform the dichlorinated benzene (B151609) ring of this compound.

Microbial Degradation in Simulated Environmental Systems

The microbial breakdown of this compound is anticipated to be a primary route of its degradation in the environment. While specific studies on this exact compound are limited, research on structurally analogous compounds, such as sulfonamides and chlorinated benzoic acids, provides significant insights into its likely fate.

Microorganisms in soil and aquatic systems possess a diverse array of enzymes capable of transforming complex organic molecules. For sulfonamides, biodegradation can occur under both aerobic and anaerobic conditions. harpercollege.edumdpi.com For instance, bacterial strains like Pseudomonas stutzeri have been shown to efficiently degrade various sulfonamide antibiotics. mdpi.com The degradation of chlorinated benzoic acids is also well-documented, with microorganisms employing enzymes like dioxygenases and dehalogenases to break down the aromatic structure. researchgate.netnih.gov

The initial step in the microbial degradation of this compound in a simulated environment is likely the hydrolysis of the ethyl ester bond, catalyzed by microbial esterases. This would yield 2,4-dichloro-5-sulfamoylbenzoic acid and ethanol. The resulting carboxylic acid is structurally similar to the diuretic drug furosemide's core, which is known to undergo biotransformation. researchgate.net Fungi such as Aspergillus candidus and Cunninghamella echinulata have been observed to metabolize furosemide, suggesting that similar fungal species could play a role in the degradation of 2,4-dichloro-5-sulfamoylbenzoic acid. researchgate.net

Subsequent degradation of the aromatic ring would likely proceed through pathways established for chlorinated aromatic compounds. Under aerobic conditions, dioxygenase enzymes could hydroxylate the ring, leading to the formation of chlorocatechols. These intermediates are then susceptible to ring cleavage. Under anaerobic conditions, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a more probable mechanism. researchgate.net

The rate of microbial degradation is influenced by several environmental factors, as illustrated in the table below, based on studies of related compounds.

| Factor | Influence on Degradation | Reference |

| pH | Optimal degradation of many aromatic compounds occurs near neutral pH. For example, the degradation of benzoic acid by Pseudomonas sp. is most effective at pH 7.0. | nih.gov |

| Temperature | Degradation rates generally increase with temperature up to an optimal point for the specific microbial population. | nih.gov |

| Nutrient Availability | The presence of other carbon and nitrogen sources can influence the rate of degradation, as some microorganisms may prefer more easily accessible substrates. | researchgate.net |

| Oxygen Levels | The degradation pathway is highly dependent on the presence or absence of oxygen, with different enzymatic systems active under aerobic versus anaerobic conditions. | harpercollege.eduresearchgate.net |

Enzymatic Biotransformations (Conceptual)

Conceptually, the biotransformation of this compound is initiated by specific enzymatic reactions. The primary enzymatic attacks are expected to target the ester linkage and the aromatic ring.

Ester Hydrolysis: The most probable initial enzymatic transformation is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by carboxylesterases, which are widespread in microorganisms and other organisms. nih.govoup.com This hydrolysis would result in the formation of 2,4-dichloro-5-sulfamoylbenzoic acid and ethanol. The ethanol would likely be readily utilized by a wide range of microorganisms as a carbon and energy source.

Aromatic Ring Activation and Cleavage: Following or concurrent with ester hydrolysis, the dichlorinated aromatic ring becomes the target for further enzymatic action.

Dioxygenases: Under aerobic conditions, dioxygenase enzymes can incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. This step is crucial for destabilizing the aromatic system and preparing it for subsequent ring cleavage.

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring. This can occur either hydrolytically, replacing the chlorine with a hydroxyl group, or reductively, replacing it with a hydrogen atom, particularly under anaerobic conditions. nih.gov

Laccases: These copper-containing enzymes have been shown to be involved in the transformation of sulfonamides, often leading to polymerization or coupling reactions with other organic matter in the environment. mdpi.com

The conceptual enzymatic pathways are summarized in the table below:

| Enzymatic Reaction | Target Moiety | Conceptual Product(s) |

| Esterase Hydrolysis | Ethyl ester | 2,4-dichloro-5-sulfamoylbenzoic acid, Ethanol |

| Dioxygenation | Aromatic ring | Dichloro-dihydroxybenzoic acid derivatives |

| Dehalogenation | Chloro-substituents | Chloro-sulfamoylbenzoic acid, Sulfamoylbenzoic acid |

| Laccase-mediated oxidation | Sulfamoyl and amino groups | Polymerized or cross-linked products |

Characterization of Environmental Transformation Products

The degradation of this compound leads to the formation of various transformation products or metabolites, which may have their own environmental significance.

Identification of Chemical Metabolites

Based on the degradation pathways of analogous compounds, several key metabolites of this compound can be predicted. The primary metabolite is expected to be 2,4-dichloro-5-sulfamoylbenzoic acid , resulting from the hydrolysis of the ethyl ester. nih.govoup.com

Further degradation of this primary metabolite can lead to a variety of other products. Studies on the biotransformation of furosemide, which contains a similar chemical core, have identified saluamine (4-chloro-5-sulfamoylanthranilic acid) as a major metabolite. researchgate.netnih.gov This suggests that cleavage of the substituent at the C-2 position of the benzoic acid ring is a plausible transformation. Additionally, a hydroxy-ketone product has been identified from the fungal biotransformation of furosemide. researchgate.net

The degradation of the chlorinated aromatic ring itself would likely produce simpler, non-aromatic organic acids. For example, the breakdown of 2,4-dichlorophenoxyacetic acid (2,4-D) is known to yield aliphatic acids such as succinic acid. libretexts.org

A table of potential metabolites is provided below:

| Metabolite Name | Parent Moiety | Formation Pathway | Reference |

| 2,4-dichloro-5-sulfamoylbenzoic acid | This compound | Ester hydrolysis | nih.govoup.com |

| Saluamine (4-chloro-5-sulfamoylanthranilic acid) | 2,4-dichloro-5-sulfamoylbenzoic acid | Cleavage of C-2 substituent (by analogy to furosemide) | researchgate.netnih.gov |

| Hydroxy-ketone derivatives | 2,4-dichloro-5-sulfamoylbenzoic acid | Fungal oxidation (by analogy to furosemide) | researchgate.net |

| Chlorinated catechols | 2,4-dichloro-5-sulfamoylbenzoic acid | Dioxygenation | |

| Simpler aliphatic acids (e.g., succinic acid) | Aromatic ring | Ring cleavage | libretexts.org |

Persistence and Further Reactivity of Degradation Products

The persistence and subsequent reactivity of the degradation products of this compound are critical for a complete environmental risk assessment. The initial hydrolysis product, 2,4-dichloro-5-sulfamoylbenzoic acid, is expected to be more water-soluble than the parent ester and thus more mobile in soil and aquatic environments.

The persistence of this primary metabolite and subsequent degradation products will depend on their susceptibility to further microbial attack. While some metabolites may be readily mineralized to carbon dioxide and water, others may be more recalcitrant. For instance, some studies have shown that certain degradation products of sulfonamides can be more toxic than the original compound. ebi.ac.uk

The further reactivity of metabolites can also involve abiotic processes. For example, phenolic intermediates formed during degradation can undergo polymerization reactions, becoming incorporated into soil organic matter (humus). This process can lead to the long-term sequestration of the carbon skeleton of the original molecule in the environment.

The persistence of key degradation products, inferred from related compounds, is summarized below:

| Degradation Product | Potential Persistence | Factors Influencing Persistence | Reference |

| 2,4-dichloro-5-sulfamoylbenzoic acid | Moderate | Microbial activity, presence of co-substrates | libretexts.org |

| Ethanol | Low | Readily utilized by a wide range of microorganisms | |

| Chlorinated catechols | Low to Moderate | Susceptible to further microbial degradation | |

| Saluamine | Moderate to High | Persistence observed for furosemide metabolites | nih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of a target analyte from a mixture. For Ethyl 2,4-dichloro-5-sulfamoylbenzoate, both high-performance liquid chromatography and gas chromatography are powerful tools.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for the separation of the compound from impurities and other matrix components. A reversed-phase HPLC method is typically suitable for this analysis, leveraging the compound's moderate polarity. The selection of a C18 or Phenyl stationary phase can provide effective separation based on hydrophobic interactions. usda.govshimadzu.com

Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. usda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components and achieve good peak shapes. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule provides strong chromophores. researchgate.net For enhanced specificity, a Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in its identification. The purity of the related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, has been assessed using HPLC, indicating its suitability for analyzing compounds of this class. google.com

Table 1: Illustrative HPLC-UV Operating Parameters

| Parameter | Value | Source |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm | usda.gov |

| Mobile Phase A | 0.05M KH2PO4 + 0.1% H3PO4 in water | usda.gov |

| Mobile Phase B | Acetonitrile | usda.gov |

| Gradient | Linear Gradient | usda.gov |

| Flow Rate | 1.0 mL/min | shimadzu.com |

| Column Temp. | 40 °C | usda.gov |

| Detection | UV at 254 nm and 280 nm | shimadzu.com |

| Injection Vol. | 10 µL | usda.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC/MS)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability for GC analysis, the technique, when coupled with a mass spectrometer (MS), provides powerful identification capabilities. The GC separates the components of a mixture, and the MS detector fragments the eluted molecules into characteristic ions.

The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification. The fragmentation pattern is determined by the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the ester group, loss of the ethyl group, and fragmentation of the dichlorinated sulfamoylbenzoyl core. youtube.com The presence of chlorine atoms would also produce a distinctive isotopic pattern in the mass spectrum, further aiding in identification.

Table 2: Predicted GC/MS Fragmentation Ions

| m/z (mass-to-charge ratio) | Putative Fragment Identity |

|---|---|

| 299/301/303 | Molecular Ion [M]+ |

| 254/256/258 | [M - OCH2CH3]+ |

| 235/237 | [M - SO2NH2]+ |

| 189/191 | [C6H2Cl2CO]+ |

| 77 | [C6H5]+ |

Hyphenated Analytical Platforms

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the highest levels of performance for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices. nih.gov This method combines the superior separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The technique is particularly useful for analyzing sulfonamide-containing compounds. nih.gov

In an LC-MS/MS analysis, the target compound is first separated on an LC column. The eluent is then directed into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). The protonated molecule (precursor ion) is selected and then fragmented in a collision cell to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference. rsc.orgusgs.gov The fragmentation of aromatic sulfonamides often involves a characteristic loss of sulfur dioxide (SO2), which can be used as a diagnostic transition. nih.govnih.govresearchgate.net

Table 3: Postulated LC-MS/MS Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray (ESI+) | rsc.org |

| Precursor Ion [M+H]+ | 300.0 m/z | N/A |

| Product Ion 1 (Quantifier) | 255.0 m/z ([M+H - OCH2CH3]+) | N/A |

| Product Ion 2 (Qualifier) | 236.0 m/z ([M+H - SO2]+) | nih.govresearchgate.net |

| Collision Energy | Optimized for specific instrument | rsc.org |

Quantitative Spectroscopic Methods in Chemical Analysis

Beyond chromatography, direct spectroscopic methods can provide quantitative information, often without the need for extensive sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of a compound's purity or concentration without the need for a specific reference standard of the same compound. acs.orgnih.gov The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.org By comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration, the exact amount of the analyte can be calculated. acs.org

For this compound, distinct signals in the 1H NMR spectrum, such as those from the aromatic protons or the ethyl group, can be used for quantification. nih.govresearchgate.net This method is particularly valuable for certifying reference materials and for accurate purity assessments in pharmaceutical and chemical research. nih.govnih.gov

Table 4: Predicted 1H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 8.0 - 8.5 | Singlet | 1H |

| Aromatic-H | 7.8 - 8.2 | Singlet | 1H |

| -SO2NH2 | 7.0 - 7.5 | Broad Singlet | 2H |

| -OCH2CH3 | 4.2 - 4.5 | Quartet | 2H |

| -OCH2CH3 | 1.2 - 1.5 | Triplet | 3H |

UV-Vis Spectrophotometric Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely employed analytical technique for the quantitative determination of various chemical compounds. This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. For research applications involving this compound, UV-Vis spectrophotometry offers a straightforward, cost-effective, and rapid means of quantification.

The utility of this technique lies in its ability to selectively measure the analyte of interest, even in the presence of other substances, provided there is a significant difference in their absorption spectra. The methodology typically involves dissolving the sample in a suitable solvent that does not absorb in the same region as the analyte and measuring the absorbance at the wavelength of maximum absorption (λmax).

Research Findings and Methodology

While specific research detailing the UV-Vis spectrophotometric quantification of this compound is not extensively documented in publicly available literature, methodologies developed for structurally related compounds, such as Bumetanide, provide a strong foundational framework. Bumetanide, a potent diuretic, is chemically related to the target compound. Studies on Bumetanide demonstrate the successful application of UV-Vis spectrophotometry for its quantification in various matrices. wjarr.comwjarr.com

For instance, a simple, precise, and accurate UV-visible spectrophotometric method was developed for the determination of Bumetanide. wjarr.com In these studies, the compound was scanned in the UV region to determine its λmax, which is crucial for achieving maximum sensitivity.

A common approach involves preparing a standard stock solution of the analyte in a suitable solvent. wjarr.com Subsequent dilutions are then made to prepare a series of solutions with known concentrations. The absorbance of these solutions is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance versus concentration. This curve is then used to determine the concentration of the analyte in unknown samples.

The choice of solvent is critical as it can influence the absorption spectrum of the compound. For Bumetanide, a mixture of acetonitrile and water has been successfully used as a diluent. wjarr.comresearchgate.net The UV spectrum is typically recorded over a range, such as 200-400 nm, to identify the λmax. wjarr.comwjarr.com For Bumetanide, a λmax of 222 nm has been reported when using a mixture of acetonitrile and water. wjarr.comwjarr.comresearchgate.net The linearity of the method is established over a specific concentration range, which for Bumetanide has been found to be between 1-17 µg/ml. wjarr.comwjarr.comresearchgate.net

The developed analytical method is often validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. wjarr.comijcrt.org Validation parameters include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). wjarr.com

The following interactive data tables summarize typical parameters and findings from UV-Vis spectrophotometric analysis of a related compound, which can serve as a reference for developing a method for this compound.

Table 1: UV-Vis Spectrophotometric Method Parameters for a Structurally Related Compound

| Parameter | Value | Reference |

| Instrument | UV-Vis Spectrophotometer | wjarr.com |

| Wavelength of Maximum Absorbance (λmax) | 222 nm | wjarr.comwjarr.com |

| Solvent/Diluent | Acetonitrile:Water (6:4 v/v) | wjarr.comresearchgate.net |

| Linearity Range | 1-17 µg/mL | wjarr.comwjarr.com |

| Correlation Coefficient (r²) | >0.999 | ijcrt.org |

Table 2: Validation Summary for a UV-Vis Spectrophotometric Method

| Validation Parameter | Finding | Reference |

| Accuracy (% Recovery) | 93 - 94.85% | wjarr.comwjarr.com |

| Precision (% RSD) | < 2% | wjarr.com |

| Limit of Detection (LOD) | 0.0234 µg/mL | wjarr.com |

| Limit of Quantification (LOQ) | 0.07054 µg/mL | wjarr.com |

These findings for a closely related molecule underscore the potential of UV-Vis spectrophotometry as a robust analytical tool for the quantification of this compound in a research setting. The methodology is sensitive, accurate, and precise, making it suitable for a variety of research applications where the concentration of this specific compound needs to be determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.